

# Technical Handling & Safety Guide: 3-[(4-Chlorophenyl)thio]-1-propanamine

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## Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)thio]-1-propanamine

CAS No.: 104864-09-7

Cat. No.: B185559

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## Executive Summary

This technical guide provides a comprehensive safety and operational framework for **3-[(4-Chlorophenyl)thio]-1-propanamine** (CAS: 104864-09-7), a specialized intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and bioactive heterocyclic sulfones. Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical profiling with practical laboratory workflows, offering researchers a logic-driven approach to handling, storage, and emergency response.

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

## Part 1: Chemical Identity & Physicochemical Profiling

Understanding the molecular architecture of this compound is the first step in designing a safe protocol. The molecule combines a basic primary amine with a lipophilic chlorophenyl thioether tail. This duality dictates its solubility, reactivity, and specific hazards.

## Molecular Specifications

Property	Specification
Chemical Name	3-[(4-Chlorophenyl)thio]-1-propanamine
CAS Number	104864-09-7
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClNS
Molecular Weight	201.72 g/mol
Physical State	Viscous Liquid (Free Base) / Solid (Hydrochloride Salt)
Solubility	Soluble in DMSO, Methanol, DCM, Chloroform; Low water solubility (Free Base)
pKa (Predicted)	~10.5 (Amine), ~ -5 (Thioether)
LogP (Predicted)	2.5 – 3.0 (Lipophilic)

## Structural Reactivity Analysis

- Primary Amine (-NH<sub>2</sub>): Highly nucleophilic and basic. It readily absorbs atmospheric CO<sub>2</sub> to form carbamates (crusting) and reacts violently with acid chlorides or anhydrides.
- Thioether Linker (-S-): The sulfur atom is nucleophilic and susceptible to oxidation. Exposure to air or peroxides will convert the sulfide to a sulfoxide (S=O) and eventually a sulfone (O=S=O), altering pharmacological potency.
- 4-Chlorophenyl Moiety: Increases lipophilicity, facilitating skin absorption and blood-brain barrier penetration, which heightens the systemic toxicity risk.

## Part 2: Hazard Assessment & Risk Mitigation

### GHS Classification & Interpretation

While vendor SDSs vary, the functional groups dictate the following baseline hazards:

- Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332). The chlorophenyl group enhances bioavailability. Ingestion or inhalation of aerosols can cause systemic CNS effects.

- Skin Corrosion/Irritation: Category 1B or 2 (H314/H315). As a free base, the high pKa (~10.5) makes it corrosive to mucous membranes and skin.
- Eye Damage: Category 1 (H318). Basic amines can cause irreversible corneal opacity.
- Sensitization: Thioethers are known sensitizers; repeated exposure may induce allergic dermatitis.

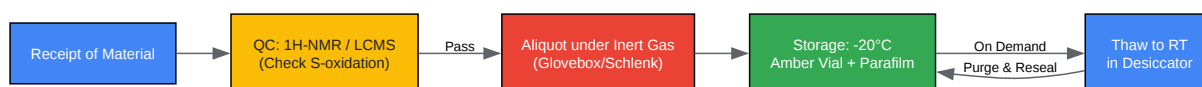
## Operational Risk Matrix

Hazard Source	Mechanism of Action	Mitigation Strategy
Oxidation	Sulfur oxidizes to sulfoxide/sulfone upon air exposure.	Store under Argon/Nitrogen. Use Schlenk techniques for dispensing.
Carbonation	Amine reacts with CO <sub>2</sub> to form solid carbonates.	Seal containers with Parafilm/Tape. Do not leave open in the fume hood.
Incompatibility	Reacts exothermically with strong oxidizers (e.g., H <sub>2</sub> O <sub>2</sub> , HNO <sub>3</sub> ) and acids.	Segregate storage. Keep away from "Oxidizers" cabinet.

## Part 3: Operational Protocols

### Storage & Stability Workflow

To maintain purity >98% for biological screening, strict environmental control is required.



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Figure 1: Inert gas handling workflow to prevent oxidative degradation of the thioether moiety.

## Emergency Response: Spill Cleanup

Scenario: 10 mL spill of Free Base on the lab bench. Danger: Release of caustic, malodorous vapors.

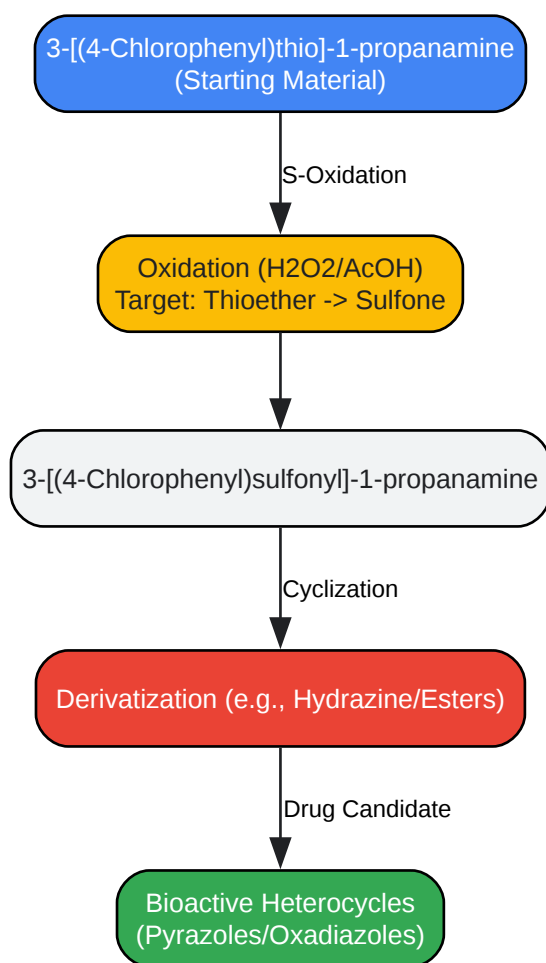
- Evacuate & Ventilate: Clear the immediate area.[1][2][3] Ensure fume hood sash is at the emergency position.
- PPE Upgrade: Don double nitrile gloves, safety goggles, and a carbon-filter respirator if outside the hood.
- Neutralization (The "Amine" Logic):
  - Do NOT use water immediately (spreads the lipophilic oil).
  - Cover spill with a dry absorbent mixed with a weak acid (e.g., Citric acid or Sodium bisulfate) to neutralize the base.
- Cleanup: Scoop the solid paste into a hazardous waste bag labeled "Basic Organic Solids."
- Decontamination: Wash surface with ethanol (to dissolve the lipophilic residue) followed by soap and water.

## Part 4: Synthesis & Application Context[6]

This compound is a "Pharmacophore Building Block." The thioether is often a placeholder that is later oxidized to a sulfone to create bioactive heterocyclic linkers.

### Synthetic Utility Pathway

The following diagram illustrates the transformation of **3-[(4-Chlorophenyl)thio]-1-propanamine** into a sulfonyl-hydrazide scaffold, a common motif in drug discovery for antimicrobial and antidepressant agents.



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Figure 2: Synthetic pathway transforming the thioether precursor into bioactive sulfonyl heterocycles.

## Experimental Note: Monitoring the Reaction

When using this amine in synthesis, the Thioether-to-Sulfone conversion is critical.

- TLC Monitoring: The sulfone is significantly more polar than the starting thioether.
- NMR Shift: Watch the protons adjacent to the sulfur (S-CH<sub>2</sub>). In the starting material, they appear ~2.8-3.0 ppm. Upon oxidation to sulfone, they shift downfield to ~3.2-3.5 ppm due to the electron-withdrawing effect of the sulfone group.

## References

- PubChem. (2024). Compound Summary: 3-(4-Chlorophenyl)propan-1-amine (Structural Analog Data). National Library of Medicine. Retrieved from [[Link](#)]
- Gelwad, R. & Yar, M. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.[4] Retrieved from [[Link](#)]

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